molecular formula C21H22ClN3O B6477850 3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide CAS No. 2640976-46-9

3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide

Cat. No.: B6477850
CAS No.: 2640976-46-9
M. Wt: 367.9 g/mol
InChI Key: GRTOAZHRDGZKBN-UHFFFAOYSA-N
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Description

The compound “3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FTIR and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Pyrazole compounds can undergo a variety of reactions, including oxidative aromatization .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Pyrazole derivatives are a promising area of research due to their diverse pharmacological effects .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-25-20(12-14-24-25)18-8-5-16(6-9-18)11-13-23-21(26)10-7-17-3-2-4-19(22)15-17/h2-6,8-9,12,14-15H,7,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOAZHRDGZKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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